molecular formula C7H3F3N2O B15318626 4-Isocyanato-3-(trifluoromethyl)pyridine

4-Isocyanato-3-(trifluoromethyl)pyridine

Cat. No.: B15318626
M. Wt: 188.11 g/mol
InChI Key: DCDPKAPHBOQELT-UHFFFAOYSA-N
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Description

4-Isocyanato-3-(trifluoromethyl)pyridine is a valuable trifluoromethyl-substituted pyridine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both a reactive isocyanate group and an electron-withdrawing trifluoromethyl group on the pyridine ring makes this compound a versatile building block for the synthesis of diverse chemical libraries, particularly in the development of ureas and carbamates . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . As a high-value heterocyclic building block, it enables researchers to explore structure-activity relationships (SAR) and optimize lead compounds . Safety and Handling: This compound is classified as hazardous and requires careful handling. Based on similar isocyanato pyridines, it likely carries the signal word Danger and hazard statements including H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . Researchers must consult the Safety Data Sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE). Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

4-isocyanato-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-3-11-2-1-6(5)12-4-13/h1-3H

InChI Key

DCDPKAPHBOQELT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N=C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the isocyanate group onto the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine, followed by the introduction of the isocyanate group. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution.

Industrial Production Methods

In industrial settings, the production of 4-Isocyanato-3-(trifluoromethyl)pyridine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.

    Addition Reactions: The compound can participate in addition reactions with amines to form carbamates.

    Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the pyridine ring in oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Catalysts: Metal catalysts such as palladium or copper are often used in the trifluoromethylation process.

    Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used in these reactions.

Major Products

The major products formed from these reactions include urea derivatives, carbamates, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Isocyanato-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The isocyanate group can form covalent bonds with amino groups in proteins, potentially modifying their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

The position of substituents on the pyridine ring significantly influences bioactivity. For example:

  • 3-Trifluoromethyl vs. 4-Trifluoromethyl: In MurA enzyme inhibitors, both 3- and 4-trifluoromethyl pyridines exhibited similar antibacterial activity, suggesting the -CF₃ position is non-critical in this context . However, in neuroprotective agents, 3-(trifluoromethyl)pyridine derivatives demonstrated enhanced cell viability (82% at 3 μM) compared to other substituents, highlighting application-dependent effects .
  • Isocyanate vs. Carboxamide : 4-Isocyanato derivatives are less common in the evidence than carboxamide analogs (e.g., N-(5-(trifluoromethyl)pyridin-2-yl)-carboxamides). The latter are frequently synthesized via nucleophilic substitution or coupling reactions, as seen in insecticidal compounds .
Table 1: Substituent Effects on Bioactivity
Compound Class Substituent Position Key Bioactivity Reference
MurA Inhibitors 3-CF₃, 4-CF₃ Comparable antibacterial activity
Neuroprotective Agents 3-CF₃ 82% cell viability at 3 μM
Insecticidal Derivatives 2-CF₃ + oxadiazole 100% activity at 500 mg/L

Insecticidal Activity

Trifluoromethyl pyridines with 1,3,4-oxadiazole moieties (e.g., 2-(trifluoromethylpyridin-2-yl)-1,3,4-oxadiazoles) show exceptional insecticidal activity against Mythimna separata and Plutella xylostella, with >80% efficacy at 250 mg/L .

Table 2: Insecticidal Activity of Pyridine Derivatives
Compound Pesticidal Activity (500 mg/L) Key Structural Feature Reference
2-(Trifluoromethylpyridin-2-yl)-oxadiazole 100% 1,3,4-Oxadiazole moiety
UDO (CYP51 Inhibitor) Comparable to posaconazole Piperazine and chlorophenyl

Key Structural and Functional Differences

Feature 4-Isocyanato-3-CF₃-Pyridine 2-(Trifluoromethyl)pyridin-2-yl-oxadiazole UDO/UDD (CYP51 Inhibitors)
Reactive Group Isocyanate (-NCO) Oxadiazole Carboxamide
Bioactivity Potential for covalent binding Insecticidal Antiparasitic
Synthesis Complexity High (requires stable NCO) Moderate (cyclization reactions) High (multi-step coupling)
Commercial Prevalence Limited Emerging (27 commercial pesticides) Preclinical

Q & A

Q. What are the standard synthetic routes for 4-Isocyanato-3-(trifluoromethyl)pyridine, and what key reaction parameters must be controlled?

Synthesis typically involves multi-step halogenation and functionalization of pyridine derivatives. Key steps include:

  • Halogenation : Introducing iodine/fluorine via electrophilic substitution using agents like N-iodosuccinimide (NIS) or Selectfluor® under anhydrous conditions .
  • Trifluoromethylation : Radical trifluoromethylation (e.g., using Umemoto’s reagent) or nucleophilic substitution (e.g., Ruppert-Prakash reagent) at elevated temperatures (60–100°C) .
  • Isocyanate Formation : Reaction of an amine precursor with phosgene or triphosgene in dichloromethane at 0–5°C to minimize side reactions .
    Critical Parameters :
  • Temperature control during halogenation to avoid over-substitution.
  • Moisture exclusion during trifluoromethylation to prevent hydrolysis.
  • Strict stoichiometric ratios in isocyanate formation to limit dimerization.

Q. Which characterization techniques are most effective for confirming the structure and purity of 4-Isocyanato-3-(trifluoromethyl)pyridine?

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm substituent positions and electronic environments. For example, the trifluoromethyl group shows a distinct 19F^{19}\text{F} signal at ~-60 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., M+1 for 13C^{13}\text{C}) .
  • HPLC : Quantifies purity (>95% typical) and detects byproducts like urea derivatives from isocyanate hydrolysis .
  • X-ray Crystallography : Resolves ambiguous substitution patterns in crystalline samples .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and isocyanate groups influence the reactivity of this compound in nucleophilic substitution reactions?

The trifluoromethyl group is strongly electron-withdrawing (-I effect), which:

  • Activates the pyridine ring for electrophilic attack at the ortho and para positions.
  • Stabilizes transition states in nucleophilic substitutions (e.g., SNAr), enabling reactions with amines or thiols under mild conditions .
    The isocyanate group (-NCO) is highly electrophilic, reacting preferentially with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. However, steric hindrance from the trifluoromethyl group can slow reactivity at the 3-position, necessitating elevated temperatures (80–100°C) .

Q. What strategies can resolve contradictions in reported catalytic systems for coupling reactions involving this compound?

Conflicting catalytic efficiencies (e.g., Pd vs. Cu systems) arise from:

  • Substituent Interference : The trifluoromethyl group can poison Pd catalysts by coordinating to the metal center. Switching to CuI/1,10-phenanthroline systems improves yield in Suzuki-Miyaura couplings .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling rates but may degrade the isocyanate group. Mixed solvents (e.g., THF:H₂O 4:1) balance stability and reactivity .
    Methodological Recommendations :
  • Screen catalysts (Pd, Cu, Ni) with ligands resistant to electron-withdrawing groups.
  • Use in-situ IR spectroscopy to monitor isocyanate stability during coupling .

Q. How can researchers design experiments to probe the bioactivity of derivatives without violating ethical guidelines for in-vitro studies?

  • Targeted Functionalization : Replace the isocyanate with urea/carbamate groups (via reaction with amines/alcohols) to reduce toxicity while retaining binding affinity .
  • In-Vitro Assays : Use human cell lines (e.g., HEK293) to assess enzyme inhibition (e.g., kinase assays) with LC-MS quantification of metabolic stability .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assays) and avoid in-vivo extrapolation without regulatory approval .

Data Contradiction Analysis

Reported Discrepancies : Varying yields (40–85%) in trifluoromethylation steps .
Root Cause : Differences in radical initiators (e.g., AIBN vs. light activation) and solvent purity.
Resolution : Pre-drying solvents (MgSO₄) and using photoflow reactors improve reproducibility .

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